2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-[amino-(2-methoxyphenyl)methyl]-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H13N3O3/c1-18-9-5-3-2-4-7(9)10(13)11-14-6-8(15-11)12(16)17/h2-6,10H,13H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
HIYLHLSRBASXCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=NC=C(N2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization Dynamics
In heterocyclization, the nitro-to-amine reduction is critical for ring closure. Sodium dithionite acts as a two-electron donor, converting nitro groups to amines while generating sulfite byproducts. Computational studies suggest that electron-withdrawing groups (e.g., methoxy) on the aldehyde component accelerate cyclization by polarizing the carbonyl group, though excessive substitution may hinder ring formation.
Carboxylation Selectivity
The CO₂ carboxylation mechanism involves deprotonation of the imidazole ring by the base, followed by nucleophilic attack of the resulting anion on CO₂. Density functional theory (DFT) calculations indicate that carboxylation at the 5-position is favored when the 2-position is occupied by bulky substituents, due to reduced steric strain in the transition state.
Hydrolysis Kinetics
Ester hydrolysis follows pseudo-first-order kinetics, with rate constants proportional to NaOH concentration. Polar aprotic solvents like DMSO enhance nucleophilic attack by hydroxide ions, but may also promote side reactions such as imidazole ring opening.
Chemical Reactions Analysis
Types of Reactions
2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced imidazole compounds, and substituted amino derivatives.
Scientific Research Applications
Xanthine Oxidase Inhibition
One of the primary applications of 2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic acid is its role as an inhibitor of xanthine oxidase. This enzyme is crucial in purine metabolism and is a target for treating conditions like gout and hyperuricemia. The inhibition of xanthine oxidase leads to reduced uric acid levels, which is beneficial for patients suffering from these conditions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activities. Preliminary studies suggest that this compound may also possess potential anticancer properties, although further investigation is required to elucidate its mechanisms and effectiveness against various cancer cell lines.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Imidazole Ring: Utilizing appropriate precursors to construct the imidazole framework.
- Introduction of Functional Groups: Employing methods such as nucleophilic substitution to attach the amino and methoxyphenyl groups.
- Carboxylation: Adding the carboxylic acid group through carboxylation reactions.
These methodologies are adaptable based on laboratory conditions and available reagents, allowing for optimization in yield and purity.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies often utilize:
- Enzyme Kinetics Assays: To determine the potency and mechanism of inhibition against xanthine oxidase.
- Molecular Docking Studies: To visualize how the compound binds at the molecular level to its targets, providing insights into its efficacy.
Mechanism of Action
The mechanism of action of 2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Core
The imidazole ring is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ’s methyl ester). However, the methoxyphenyl group may reduce solubility relative to hydroxylated analogs (e.g., ’s 4-hydroxyphenyl derivative).
- Lipophilicity : The target compound’s LogP is estimated to be ~1.5–2.0, intermediate between the polar 4-hydroxyphenyl analog (LogP ~1.2) and the lipophilic trimethoxyphenyl derivative (LogP ~2.8) .
Key Research Findings
- Enzyme Inhibition: Benzimidazole-5-carboxylic acids are prominent in enzyme inhibition (e.g., IDO1 in ). The target compound’s amino and carboxylic acid groups may enhance binding to catalytic sites.
- Metabolic Stability: Methoxy groups (as in the target compound) are less prone to phase I metabolism than hydroxyl groups, improving bioavailability compared to phenolic analogs .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃N₃O₃, with a molecular weight of 233.25 g/mol. Its structure includes an imidazole ring, a carboxylic acid group, and an amino group attached to a methoxyphenyl moiety. These functional groups contribute to its reactivity and biological activity.
Xanthine Oxidase Inhibition
Research indicates that this compound acts as an inhibitor of xanthine oxidase , an enzyme crucial in purine metabolism. Inhibition of this enzyme is particularly relevant for conditions such as gout and hyperuricemia, where elevated uric acid levels pose health risks. The compound's ability to inhibit xanthine oxidase suggests potential therapeutic applications in managing these conditions.
Anticancer Potential
Similar compounds within the imidazole class have demonstrated anticancer properties . Studies suggest that this compound may also exhibit such properties, although specific research on this compound is limited. The structural similarities with other known anticancer agents indicate that further investigation could yield promising results in oncology.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals varying biological activities. Below is a summary table highlighting these compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-Imidazole-5-carboxylic acid | Structure | Xanthine oxidase inhibitor |
| 2-Amino-1H-imidazole-5-carboxylic acid | Structure | Antimicrobial activity |
| 4-(5-acetamido-2-methoxyphenyl)-1H-imidazole | Structure | Anticancer properties |
The unique combination of functional groups in this compound sets it apart from other derivatives, potentially enhancing its pharmacological profile.
Mechanistic Studies
Mechanistic studies involving enzyme kinetics and molecular docking have been employed to elucidate how this compound interacts with xanthine oxidase. These studies typically measure the potency and inhibition mechanism, providing insights into the binding affinity and specificity of the compound towards its target enzymes.
Case Studies
While specific case studies directly involving this compound are scarce, related research on imidazole derivatives has shown promising results. For instance, compounds exhibiting similar structural motifs have been tested in xenograft mouse models , demonstrating significant anti-tumor activity and metabolic stability in vivo .
Q & A
Q. What are the key considerations for synthesizing 2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic acid?
Synthesis requires multi-step protocols involving imidazole ring formation and functional group modifications. Critical parameters include:
- Temperature control : Optimal yields are achieved between 60–80°C for condensation reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid crystallization .
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization tracks progress and confirms intermediate purity .
Q. How can the molecular structure of this compound be validated?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing the methoxyphenyl and imidazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What analytical techniques ensure purity and stability during storage?
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (<0.5% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds (e.g., >150°C for anhydrous forms) .
- Elemental Analysis : Confirms C, H, N, and O content within ±0.4% of theoretical values .
Q. How can researchers assess the compound’s solubility and formulation compatibility?
- pH-dependent solubility : Test in buffered solutions (pH 1.2–7.4) to simulate gastrointestinal and physiological conditions .
- Excipient screening : Use differential scanning calorimetry (DSC) to detect interactions with common excipients (e.g., lactose, PVP) .
Q. What biological assays are suitable for preliminary activity screening?
- Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) or kinases using fluorescence-based protocols .
- Microbial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final synthetic step?
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent polarity, and catalyst loading .
- In situ monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates dynamically .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify protocol variability (e.g., cell lines, assay endpoints) .
- Structural analogs : Compare activity trends with derivatives (e.g., 2-(4-chlorophenyl)-5-isopropyl analogs) to isolate substituent effects .
Q. How can computational modeling predict binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 or cytochrome P450 isoforms, guided by X-ray crystallographic data .
- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic pathways .
Q. What advanced techniques characterize degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline hydrolysis, followed by LC-MS/MS to identify degradants .
- Solid-state NMR : Differentiates amorphous vs. crystalline degradation byproducts .
Q. How can stereochemical outcomes be controlled during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
